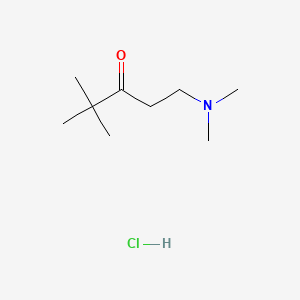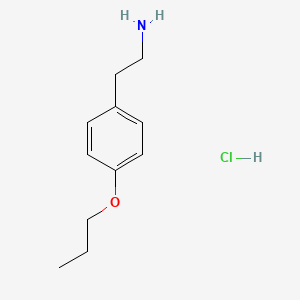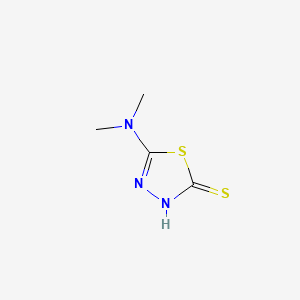![molecular formula C12H31N4P B1274299 [Bis(diethylamino)(imino)-phosphanyl]diethylamine CAS No. 74400-91-2](/img/structure/B1274299.png)
[Bis(diethylamino)(imino)-phosphanyl]diethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Bis(diethylamino)(imino)-phosphanyl]diethylamine is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules.
Preparation Methods
The synthesis of [Bis(diethylamino)(imino)-phosphanyl]diethylamine typically involves the reaction of diethylamine with phosphorus trichloride, followed by the addition of ethylamine. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow systems to maximize yield and efficiency.
Chemical Reactions Analysis
[Bis(diethylamino)(imino)-phosphanyl]diethylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where one of the diethylamino groups is replaced by another functional group. Common reagents and conditions used in these reactions include solvents like dichloromethane and catalysts such as palladium on carbon.
Scientific Research Applications
[Bis(diethylamino)(imino)-phosphanyl]diethylamine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: Researchers use it to study enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [Bis(diethylamino)(imino)-phosphanyl]diethylamine exerts its effects involves its ability to interact with various molecular targets. It can form stable complexes with metals, which can then participate in catalytic cycles. The pathways involved often include nucleophilic substitution and coordination chemistry .
Comparison with Similar Compounds
[Bis(diethylamino)(imino)-phosphanyl]diethylamine can be compared with similar compounds such as:
N-[bis(dimethylamino)phosphinimyl]-N-methylmethanamine: This compound has similar reactivity but different steric properties due to the presence of methyl groups instead of ethyl groups.
N,N,N’,N’-tetramethylphosphorimidic triamide: This compound is another phosphorimidic triamide with different alkyl groups, leading to variations in reactivity and stability. The uniqueness of this compound lies in its specific alkyl group configuration, which influences its chemical behavior and applications.
Properties
IUPAC Name |
N-[bis(diethylamino)phosphinimyl]-N-ethylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H31N4P/c1-7-14(8-2)17(13,15(9-3)10-4)16(11-5)12-6/h13H,7-12H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVMEGRKMVQFPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)P(=N)(N(CC)CC)N(CC)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H31N4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397118 |
Source


|
| Record name | T0510-9446 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74400-91-2 |
Source


|
| Record name | T0510-9446 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[4-(2-Aminoethyl)phenoxy]acetic acid hydrochloride](/img/structure/B1274224.png)






